N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C24H24FN5O3 and its molecular weight is 449.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activities, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C23H22FN5O2 |
Molecular Weight | 419.5 g/mol |
CAS Number | 922137-75-5 |
The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor , which plays a significant role in inflammation and pain pathways.
Inhibition Potency
Research indicates that derivatives of pyrazole compounds exhibit varying degrees of COX inhibition:
- N-(4-acetyl-5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-thiadiazol-2-yl)-acetamide showed an IC50 value of 1.33 μM against COX-II, indicating moderate inhibitory activity compared to traditional NSAIDs like Celecoxib (IC50 = 0.4 μM) .
This suggests that this compound may also exhibit similar or enhanced anti-inflammatory properties.
Case Studies
- Anti-inflammatory Activity : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers. For example, studies have shown that pyrazole derivatives can effectively lower levels of prostaglandins and cytokines in induced inflammatory conditions.
- Anticancer Potential : The compound's structure suggests potential anticancer activity through inhibition of mitotic kinases such as Polo-like kinase 1 (Plk1). Plk1 is crucial for cell division and has been targeted in various cancer therapies. Research indicates that inhibitors with a similar scaffold can lead to cell cycle arrest in cancer cell lines .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo[3,4-d]pyrimidine core or substituents on the aromatic rings can significantly influence potency and selectivity for biological targets.
Modification Type | Effect on Activity |
---|---|
Fluorine Substitution | Enhanced binding affinity to target enzymes |
Methoxy Group Addition | Improved pharmacokinetic properties |
特性
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-33-20-9-4-17(5-10-20)6-11-22(31)26-12-13-30-23-21(14-28-30)24(32)29(16-27-23)15-18-2-7-19(25)8-3-18/h2-5,7-10,14,16H,6,11-13,15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKCBUINRMWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。